molecular formula C17H17N3O3 B1344502 [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 1119449-99-8

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

货号: B1344502
CAS 编号: 1119449-99-8
分子量: 311.33 g/mol
InChI 键: HKLAVRMIDPGHCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 3,4-Dimethyl substituents on the pyrazole ring.
  • A 1-(4-methylphenyl) group at position 1 of the pyrazole.
  • A 6-oxo-1,6-dihydro-7H-pyridinone system fused to the pyrazole.
  • An acetic acid moiety at position 7 of the pyridinone ring.

属性

IUPAC Name

2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-13(7-5-10)20-17-16(12(3)18-20)11(2)8-14(21)19(17)9-15(22)23/h4-8H,9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAVRMIDPGHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3CC(=O)O)C)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Strategy Overview

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are typically synthesized by forming a pyridine ring onto a preexisting pyrazole ring. This involves nucleophilic attacks by amino groups or sp^2 carbons on carbonyl groups, followed by dehydration to form the fused heterocyclic system. The key step is the cyclization that forms the pyrazolo[3,4-b]pyridine scaffold, which is then functionalized to introduce the acetic acid substituent at the 7-position.

Preparation of the Pyrazolo[3,4-b]pyridine Core

  • Mechanism : The synthesis starts with a pyrazole derivative bearing reactive sites such as an amino group (-NH2) and an sp^2 carbon at the β-position. These nucleophilic centers attack carbonyl groups on dicarbonyl compounds, leading to ring closure and dehydration to form the pyrazolo[3,4-b]pyridine system.

  • Reaction Conditions : Typically, the reaction is carried out under conditions favoring nucleophilic attack and dehydration, such as heating in polar solvents or using dehydrating agents.

Purification Techniques

  • Reverse phase high-performance liquid chromatography (HPLC) is commonly used to purify the coupled products, especially when dealing with complex mixtures.

  • Silica gel chromatography with methanol-chloroform gradients is also employed to isolate pure compounds.

  • Additional steps such as azeotropic drying with acetonitrile and benzene, and trituration with acetonitrile, help in obtaining solid pure products.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Pyrazolo[3,4-b]pyridine ring formation Pyrazole derivatives + dicarbonyl compounds, heating, dehydration Not specified Mechanistic ambiguity in nucleophile attack
Acetic acid moiety coupling (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, HBTU or T3P, DIPEA or pyridine, DMF, 0–20 °C 29–41.2 Purification by HPLC or silica gel chromatography

化学反应分析

Core Formation via Cyclocondensation

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via two strategies:

  • Pyridine ring formation on a pyrazole precursor :
    • 3-Aminopyrazole derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the fused pyridine ring .
    • Example reaction: 3 Amino 1 4 methylphenyl pyrazole+DiketoneHCl EtOHCore Intermediate\text{3 Amino 1 4 methylphenyl pyrazole}+\text{Diketone}\xrightarrow{\text{HCl EtOH}}\text{Core Intermediate}
    • Substituents (methyl groups at C3/C4) are introduced via pre-functionalized starting materials .
  • Pyrazole ring formation on a pyridine precursor :
    • Less common but applicable for regioselective substitution patterns .

Functionalization of the Acetic Acid Side Chain

Reaction TypeConditionsProducts/ApplicationsYield (%)References
Esterification ROH, H<sub>2</sub>SO<sub>4</sub> (cat.)Methyl/ethyl esters (improved lipophilicity)70–85
Amide Formation SOCl<sub>2</sub> → RNH<sub>2</sub>Biologically active amide derivatives60–78
Decarboxylation Pyrolysis (200–250°C)7H-pyrazolo[3,4-b]pyridine derivatives40–55

Electrophilic Substitution

  • C3/C4 Methyl Groups : Electron-donating effects facilitate electrophilic aromatic substitution (e.g., halogenation, nitration) at C5 or C7 positions .
  • 6-Oxo Group : Participates in tautomerism (keto ↔ enol), enabling reactions such as:
    • Alkylation : With alkyl halides under basic conditions.
    • Condensation : With hydrazines to form triazole derivatives .

Oxidation/Reduction

  • Oxidation : The 6-oxo group is stable under mild conditions but may undergo further oxidation to carboxylic acid derivatives under strong oxidizers (e.g., KMnO<sub>4</sub>) .
  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to a piperidine analog, altering biological activity .

Stability and Degradation Pathways

ConditionDegradation PathwayMajor ProductsStability Profile
Acidic (pH < 3) Hydrolysis of the acetic acid groupDeacetylated pyrazolopyridineLow stability
Basic (pH > 9) Saponification of esters/amidesCarboxylate saltsModerate stability
UV Light Photooxidation of the coreN-Oxide derivativesPoor stability

Key Research Findings

  • Regioselectivity Challenges : Competing pathways during cyclocondensation may yield regioisomers (e.g., 4-hydroxy vs. 6-hydroxy derivatives), resolved via NMR/X-ray crystallography .
  • Biological Optimization : Ester derivatives exhibit enhanced blood-brain barrier permeability compared to the parent acid .

科学研究应用

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a chemical compound with the CAS number 1119449-99-8 . It has a molecular weight of 311.34 and the molecular formula C17H17N3O3 . This compound is also known by several synonyms, including 2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid and 2-(3,4-Dimethyl-6-oxo-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid .

While the search results do not provide specific case studies or data tables directly focusing on the applications of this particular compound, they do offer broader insights into the uses of pyrazolo[3,4-b]pyridine derivatives and related compounds in scientific research.

General Applications of Pyrazolo[3,4-b]pyridines:

  • Therapeutic development Pyrazolo[3,4-b]pyridines are used as a scaffold in the synthesis of small molecules for treating different diseases. Over 156,660 molecules containing this core have been synthesized for therapeutic purposes .
  • CSNK2 inhibitors Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral activity against β-coronaviruses . They can be developed as potent and selective CSNK2 inhibitors .
  • Optical applications Pyrazolo[1,5-a]pyrimidines can be used as strategic compounds for optical applications due to their photophysical properties and biological activities, which allows them to be used as lipid droplet biomarkers for both cancer cells (HeLa cells) and normal cells (L929 cells) .

Substitution Patterns and Biomedical Applications

作用机制

The mechanism of action of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes substituent variations among structurally related pyrazolo[3,4-b]pyridine derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Acetic Acid Group CAS Number Source
Target Compound: [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-...]acetic acid 4-methylphenyl Methyl Methyl Yes Not provided N/A
[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-...]acetic acid Methyl Methyl Trifluoromethyl Yes 937605-40-8 Hairui Chem
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-...]acetic acid 2,2-difluoroethyl Methyl Trifluoromethyl Yes 1018052-55-5 CymitQuimica
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Phenyl Methyl Aryl (variable) No Not provided Synthesis Paper

Key Structural and Functional Differences:

a. Position 1 Substituents
  • Target Compound: 4-Methylphenyl group.
  • Fluorochem/Hairui Chem Analogs : Methyl or 2,2-difluoroethyl groups. Smaller alkyl/fluoroalkyl groups reduce steric hindrance but may decrease target selectivity. The difluoroethyl group in CymitQuimica’s compound introduces electron-withdrawing fluorine atoms, which could alter metabolic stability .
b. Position 3 and 4 Substituents
  • Target Compound : 3,4-Dimethyl groups. Methyl substituents increase hydrophobicity and may stabilize the pyrazole ring conformation.
  • Fluorochem/Hairui Chem Analogs : Position 4 is substituted with trifluoromethyl. The strong electron-withdrawing effect of -CF3 could enhance electrophilic reactivity and acidity of adjacent protons, influencing interactions with enzymes or receptors .
c. Acetic Acid Moiety

All compounds except the synthesis example in include an acetic acid group. This moiety is critical for solubility in aqueous environments and may enable salt formation for improved bioavailability.

Hypothetical Implications of Structural Variations

  • Metabolic Stability : Fluorine-rich analogs (e.g., -CF3, -CH2CF2H) may resist oxidative metabolism but could increase toxicity risks .
  • Solubility : The 4-methylphenyl group in the target compound may reduce water solubility compared to trifluoromethyl-containing analogs, necessitating formulation adjustments.
  • Target Binding : Aryl groups at position 1 (target compound) might improve binding to hydrophobic pockets in proteins, whereas smaller substituents (e.g., methyl) could favor entropic gains.

生物活性

[3,4-Dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}. It features a pyrazolo[3,4-b]pyridine core with substituents that enhance its biological activity. The compound has been noted for its irritant properties and is classified under various chemical databases with specific identifiers such as CAS number 1119449-99-8.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit multiple biological activities through various mechanisms:

  • Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been shown to inhibit several kinases, which play critical roles in cell signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells.
  • Anti-inflammatory Activity : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
  • Antiviral Properties : Certain derivatives have demonstrated antiviral activity against specific viruses by interfering with viral replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
Kinase InhibitionSignificant reduction in cell proliferation
Anti-inflammatoryDecreased cytokine production
AntiviralInhibition of viral replication
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • Cancer Treatment : A study evaluated the effects of a similar pyrazolo derivative on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
  • Inflammatory Diseases : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed significant reductions in joint swelling and inflammatory markers.
  • Antiviral Research : Research focusing on viral infections revealed that certain pyrazolo derivatives could effectively inhibit replication of β-coronaviruses by targeting specific viral enzymes involved in the replication cycle.

常见问题

Basic: What methodological frameworks are recommended for optimizing the synthesis of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid?

Answer:
A combination of statistical Design of Experiments (DoE) and computational reaction path analysis is critical. DoE minimizes experimental trials while maximizing data quality by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions . Computational methods, such as quantum chemical calculations, predict reaction pathways and transition states, enabling targeted synthesis strategies. For example, reaction path searches can prioritize intermediates with lower activation energies, reducing side-product formation .

Advanced: How can computational tools resolve contradictions in observed vs. predicted reactivity of this compound’s pyrazolo-pyridine core?

Answer:
Discrepancies between experimental reactivity (e.g., unexpected regioselectivity) and theoretical predictions often arise from incomplete solvent or steric effects in simulations. Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO-RS) can refine predictions by incorporating solvent interactions . Additionally, molecular dynamics simulations account for steric hindrance from the 4-methylphenyl group, which may block reactive sites. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves such contradictions .

Basic: What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?

Answer:
High-Performance Liquid Chromatography (HPLC) with pH-stable columns (e.g., C18 bonded silica) monitors degradation products across pH 2–12. UV-Vis spectroscopy tracks absorbance shifts indicative of protonation/deprotonation at the acetic acid moiety. For structural insights, NMR titration experiments (1H and 13C) identify pH-sensitive protons and confirm tautomeric stability of the pyrazolo-pyridine ring .

Advanced: How can researchers design a reactor system to scale up synthesis while maintaining high enantiomeric purity?

Answer:
Continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives) enhance enantioselectivity by controlling residence time and minimizing side reactions . Computational fluid dynamics (CFD) models optimize mixing efficiency, particularly for heterogeneous phases introduced by the dimethyl and methylphenyl substituents. Real-time Process Analytical Technology (PAT) , such as inline FTIR, ensures consistent product quality by monitoring key intermediates .

Basic: What strategies mitigate crystallization challenges during purification of this compound?

Answer:
The compound’s low solubility in polar solvents (due to hydrophobic methyl groups) necessitates anti-solvent crystallization . A gradient of acetone/water (70:30 v/v) at 4°C promotes nucleation. For polymorph control, seeding techniques with pre-characterized crystals (via XRD) ensure consistent crystal packing. Solubility parameters can be predicted using Hansen Solubility Parameters (HSP) to select optimal solvent mixtures .

Advanced: How do steric and electronic effects of the 3,4-dimethyl and 4-methylphenyl substituents influence binding affinity in target proteins?

Answer:
Molecular docking studies (e.g., AutoDock Vina) paired with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations quantify binding free energy contributions. The 3,4-dimethyl groups may induce torsional strain in the pyridine ring, reducing planarity and altering π-π stacking. The 4-methylphenyl moiety’s hydrophobicity enhances van der Waals interactions in non-polar binding pockets. Experimental validation via Surface Plasmon Resonance (SPR) measures kinetic parameters (KD, kon/koff) to correlate computational predictions with empirical data .

Basic: What statistical approaches are robust for analyzing dose-response data in preclinical studies of this compound?

Answer:
Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data, estimating EC50 and Hill coefficients. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals to address variability from biological replicates. For non-normal distributions, Robust Regression (e.g., Huber loss function) minimizes outlier effects. Software tools like GraphPad Prism or R (drc package) implement these methods .

Advanced: How can machine learning (ML) accelerate the identification of derivatives with improved pharmacokinetic profiles?

Answer:
Quantitative Structure-Property Relationship (QSPR) models trained on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) datasets predict bioavailability and metabolic stability. Descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity are critical for this compound’s acetic acid and pyrazolo-pyridine motifs. Transfer learning from related pyridine derivatives compensates for limited data. Experimental validation via LC-MS/MS pharmacokinetic studies in rodent models refines ML predictions .

Basic: What protocols ensure reproducibility in measuring the compound’s oxidative stability?

Answer:
Accelerated Oxidation Studies under controlled O2 pressure (1–5 bar) at 40°C quantify degradation rates. Electrochemical methods (e.g., cyclic voltammetry) measure oxidation potentials, with Ag/AgCl reference electrodes standardizing results. For complex matrices, EPR spectroscopy detects free radical intermediates. Strict adherence to ICH Q1A guidelines ensures inter-laboratory reproducibility .

Advanced: How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways of this compound in vivo?

Answer:
Synthetic incorporation of 13C at the acetic acid carbonyl and 15N in the pyrazolo ring enables tracking via LC-HRMS/MS . Stable isotope tracing in hepatocyte assays identifies phase I/II metabolites (e.g., glucuronidation at the acetic acid group). NMR-based metabolomics maps downstream TCA cycle perturbations caused by mitochondrial uptake. Data integration with kinetic flux analysis quantifies metabolic turnover rates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。